2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridazinone core using suitable reagents and catalysts.
Attachment of the phenylethyl group: The final step involves the acylation reaction where the phenylethyl group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the methoxyphenyl group.
Reduction: Hydroxyl derivatives of the pyridazinone core.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide
- **2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-18-9-5-8-17(14-18)19-10-11-21(26)24(23-19)15-20(25)22-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGZCWJCTAJRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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